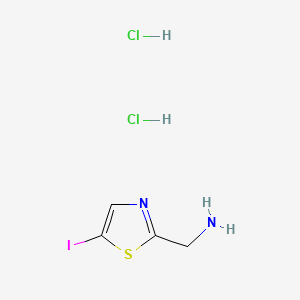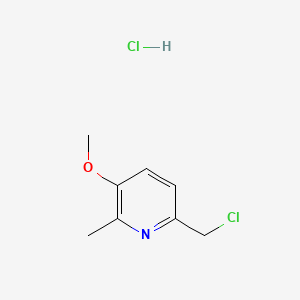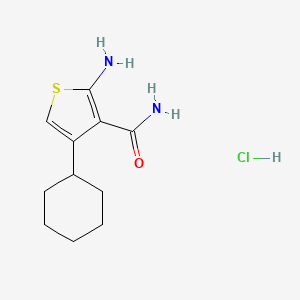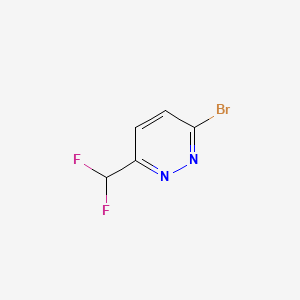
3-Bromo-6-(difluoromethyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(difluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of bromine and difluoromethyl groups in the structure of this compound makes it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers in the presence of a Lewis acid. This inverse electron demand Diels-Alder reaction provides functionalized pyridazines with high regiocontrol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(difluoromethyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
3-Bromo-6-(difluoromethyl)pyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(difluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-(trifluoromethyl)pyridazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-Bromopyridazine
Uniqueness
3-Bromo-6-(difluoromethyl)pyridazine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H3BrF2N2 |
|---|---|
Poids moléculaire |
208.99 g/mol |
Nom IUPAC |
3-bromo-6-(difluoromethyl)pyridazine |
InChI |
InChI=1S/C5H3BrF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H |
Clé InChI |
RVSSWVZQBBUEAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
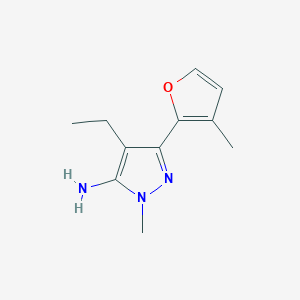
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
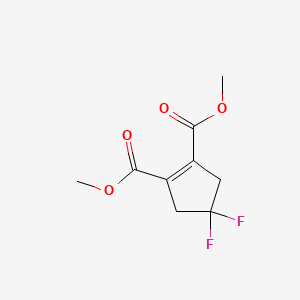
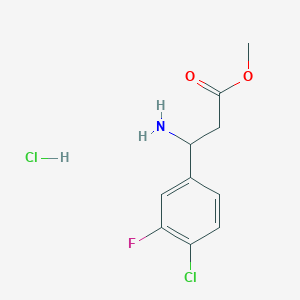
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)

